3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid is a complex organic compound with a molecular structure that includes a benzoic acid moiety linked to a dioxothiolan ring through an ethylamino and oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes a series of reactions including amination, acylation, and cyclization to introduce the dioxothiolan ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds.
Scientific Research Applications
3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes or receptors, modulating their activity. The ethylamino and oxoethyl groups may facilitate binding to biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid
- 3-[2-[(1,1-Dioxothiolan-3-yl)-(oxolan-2-ylmethyl)amino]-2-oxoethyl]benzoic acid
Uniqueness
3-[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid is unique due to its specific structural features, such as the combination of the dioxothiolan ring with the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-16(13-6-7-22(20,21)10-13)14(17)9-11-4-3-5-12(8-11)15(18)19/h3-5,8,13H,2,6-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXTKFQOVYMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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